

# TKB245 Application Notes and Protocols for Human ACE2 Knocked-in Mice Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **TKB245**, a potent SARS-CoV-2 main protease (Mpro) inhibitor, in preclinical studies involving human ACE2 (hACE2) knocked-in mice.

## Introduction

**TKB245** is a novel, orally available small molecule that potently inhibits the enzymatic activity of SARS-CoV-2 Mpro, a crucial enzyme for viral replication.[1][2] By targeting Mpro, **TKB245** effectively blocks the processing of viral polyproteins, thereby halting the replication cycle of the virus.[1][2] Preclinical studies in hACE2 knocked-in mice have demonstrated the in vivo efficacy of **TKB245** in reducing viral titers of various SARS-CoV-2 variants, including Delta and Omicron.[1][2][3] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **TKB245**.

## **Mechanism of Action**

**TKB245** acts as a covalent inhibitor of the SARS-CoV-2 Mpro.[1] Structural analysis has revealed that **TKB245** binds to the active-site cavity of Mpro and forms a covalent bond with the catalytic cysteine residue (Cys145).[1] This irreversible binding inactivates the enzyme, preventing the cleavage of the viral polyproteins pp1a and pp1ab into their functional subunits, which is an essential step for viral replication. Furthermore, the binding of **TKB245** to Mpro has been shown to promote the dimerization of the protease, which is its active form.[1][4]



## Signaling Pathway of SARS-CoV-2 Inhibition by TKB245

Caption: Mechanism of TKB245 action on SARS-CoV-2 replication.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **TKB245** from preclinical studies.

Table 1: In Vitro Activity of TKB245

| Parameter                             | Value            | Cell Line | Virus Strain(s)                                 | Reference |
|---------------------------------------|------------------|-----------|-------------------------------------------------|-----------|
| IC <sub>50</sub> (Mpro<br>Inhibition) | 0.007 μΜ         | -         | SARS-CoV-2                                      | [1]       |
| EC50 (Antiviral<br>Activity)          | 0.03 μΜ          | VeroE6    | SARS-CoV-2                                      | [1]       |
| EC₅₀ Range<br>(Variants)              | 0.014 - 0.056 μM | -         | Alpha, Beta,<br>Gamma, Delta,<br>Kappa, Omicron | [2]       |

Table 2: Pharmacokinetic Properties of TKB245 in Mice

| Parameter                        | Route       | Value      | Species                                | Reference |
|----------------------------------|-------------|------------|----------------------------------------|-----------|
| Oral Half-life (t1/2)            | Oral        | 3.82 hours | Human liver-<br>chimeric (PXB)<br>mice | [1][2]    |
| Intravenous Half-<br>life (t1/2) | Intravenous | 1.25 hours | Human liver-<br>chimeric (PXB)<br>mice | [2]       |
| Oral<br>Bioavailability          | Oral        | 48%        | Human liver-<br>chimeric (PXB)<br>mice | [1][2]    |

Table 3: In Vivo Efficacy of TKB245 in hACE2 Knocked-in Mice



| Parameter                | Dosage                | Virus<br>Variant                             | Reduction<br>in Lung<br>Viral Titer | Time Point                            | Reference |
|--------------------------|-----------------------|----------------------------------------------|-------------------------------------|---------------------------------------|-----------|
| Viral Titer<br>Reduction | 100 mg/kg,<br>BID, IP | Delta (5 x 10⁵<br>PFU)                       | Significant reduction vs. vehicle   | 48 and 72<br>hours post-<br>infection | [2][3]    |
| Viral Titer<br>Reduction | 100 mg/kg,<br>BID, IP | Omicron<br>BA.1 (5 x 10 <sup>5</sup><br>PFU) | Significant reduction vs. vehicle   | 48 and 72<br>hours post-<br>infection | [2][3]    |

BID: twice a day; IP: Intraperitoneal; PFU: Plaque-Forming Units

## **Experimental Protocols**

## Protocol 1: In Vivo Efficacy Evaluation of TKB245 in hACE2 Knocked-in Mice

This protocol details the procedure for assessing the therapeutic efficacy of **TKB245** against SARS-CoV-2 infection in a human ACE2 knocked-in mouse model.

#### Materials:

- TKB245
- Vehicle control (e.g., 0.5% methylcellulose)
- Human ACE2 knocked-in mice (e.g., K18-hACE2)[5][6][7][8][9][10][11]
- SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Sterile syringes and needles
- Biosafety Level 3 (BSL-3) facility and equipment







- VeroE6TMPRSS2 cells for viral titer determination[2]
- Tissue homogenization equipment
- Personal Protective Equipment (PPE)

Experimental Workflow:





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of TKB245.



#### Procedure:

- Animal Acclimatization: Acclimatize human ACE2 knocked-in mice to the BSL-3 facility for at least 72 hours prior to the experiment. Provide ad libitum access to food and water.
- Group Allocation: Randomly assign mice to the treatment group (**TKB245**) and the control group (vehicle). A typical group size is five mice.[2][3]
- Virus Inoculation:
  - Anesthetize the mice using an appropriate anesthetic.
  - Intranasally inoculate each mouse with a specified dose of SARS-CoV-2 (e.g., 5 x 10<sup>5</sup>
    PFU in a volume of 20-50 μL).[2][3][12][13]
- TKB245 Administration:
  - Two hours post-inoculation, administer TKB245 to the treatment group via intraperitoneal
    (IP) injection at a dose of 100 mg/kg.[2][3]
  - Administer an equivalent volume of the vehicle to the control group.
  - Continue administration twice daily (BID).[2][3]
- Monitoring:
  - Monitor the body weight and clinical signs of the mice daily.
  - Observe for signs of illness such as ruffled fur, hunched posture, and reduced activity.
- Euthanasia and Tissue Collection:
  - At 48 and 72 hours post-infection, euthanize the mice according to approved institutional protocols.[2][3]
  - Aseptically collect the lungs for viral titer analysis.
- Viral Titer Determination:



- Homogenize the lung tissues in a suitable medium.
- Determine the infectious viral titers in the tissue homogenates using a plaque assay on VeroE6TMPRSS2 cells.[2][3]
- Data Analysis:
  - Compare the viral titers between the TKB245-treated group and the vehicle-treated group using appropriate statistical tests (e.g., Wilcoxon rank-sum test).[2][3]

## Protocol 2: Preparation of TKB245 for In Vivo Administration

This protocol provides two options for dissolving **TKB245** for in vivo experiments.[14] It is recommended to prepare the working solution fresh on the day of use.

#### Option 1: DMSO/PEG300/Tween-80/Saline Formulation

- Prepare a stock solution of **TKB245** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
  - Take 100 μL of the 25 mg/mL DMSO stock solution.
  - Add 400 μL of PEG300 and mix thoroughly.
  - Add 50 μL of Tween-80 and mix until the solution is clear.
  - Add 450 μL of saline to bring the final volume to 1 mL.
- If precipitation occurs, use sonication and/or gentle heating to aid dissolution.

#### Option 2: DMSO/Corn Oil Formulation

- Prepare a stock solution of TKB245 in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL:
  - Take 100 μL of the 25 mg/mL DMSO stock solution.



- Add 900 μL of corn oil and mix thoroughly.
- Use sonication if necessary to achieve a clear solution. Note that this formulation should be used with caution for dosing periods exceeding half a month.[14]

## Safety and Handling

**TKB245** is for research use only and should be handled by trained personnel in a laboratory setting.[14] Standard laboratory safety precautions, including the use of appropriate personal protective equipment (PPE), should be followed. All experiments involving live SARS-CoV-2 must be conducted in a certified Biosafety Level 3 (BSL-3) facility.

## Conclusion

**TKB245** is a promising antiviral candidate against SARS-CoV-2 with demonstrated in vitro potency and in vivo efficacy in hACE2 knocked-in mouse models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of **TKB245** and other Mpro inhibitors. Further studies are warranted to explore its full clinical potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel hACE2 knock-in mouse model recapitulates pulmonary and intestinal SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 6. A human-ACE2 knock-in mouse model for SARS-CoV-2 infection recapitulates respiratory disorders but avoids neurological disease associated with the transgenic K18-hACE2 model
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A human-ACE2 knock-in mouse model for SARS-CoV-2 infection recapitulates respiratory disorders but avoids neurological disease associated with the transgenic K18-hACE2 model
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human ACE2 Gene Replacement Mice Support SARS-CoV-2 Viral Replication and Nonlethal Disease Progression PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 10. Development of transgenic models susceptible and resistant to SARS-CoV-2 infection in FVB background mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapidly Deployable Mouse Models of SARS-CoV-2 Infection Add Flexibility to the COVID-19 Toolbox PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved survival of SARS COV-2-infected K18-hACE2 mice treated with adenosine A2AR agonist PMC [pmc.ncbi.nlm.nih.gov]
- 13. Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TKB245 Application Notes and Protocols for Human ACE2 Knocked-in Mice Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856404#tkb245-dosage-for-human-ace2-knocked-in-mice-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com